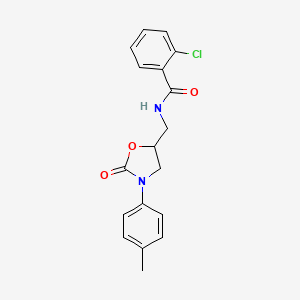

2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide” is a chemical compound that has been identified as a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It is also known as Rivaroxaban .

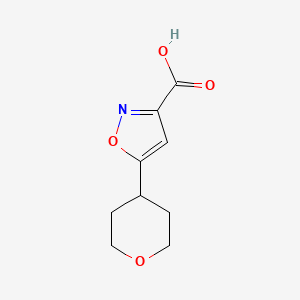

Molecular Structure Analysis

The molecular structure of this compound involves a benzamide group attached to a 2-chloro group and a 2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl group . The exact structure can be determined through X-ray crystallography .Chemical Reactions Analysis

The compound is a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It binds to the S1 subsite of FXa, which allows for high potency and good oral bioavailability .Physical And Chemical Properties Analysis

The compound has a molecular weight of 435.881 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.Applications De Recherche Scientifique

Antithrombotic Agent

The compound has been identified as a novel antithrombotic agent . It acts as a direct inhibitor of FXa, which plays a central role in the blood coagulation cascade . By inhibiting FXa, the compound can decrease the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .

Treatment of Thromboembolic Diseases

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . Thromboembolic diseases are conditions where blood clots form and can block blood vessels, leading to serious conditions like stroke and heart attack.

Oral Anticoagulant

The compound has been identified as a promising candidate for an orally available anticoagulant . This would be a significant advantage over current antithrombotic therapies, which often require injections .

High Affinity FXa Inhibitor

The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . This means that the compound can effectively bind to and inhibit FXa.

Good Oral Bioavailability

The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for the compound . This means that the compound can be effectively absorbed by the body when taken orally.

Potential for Routine Coagulation Monitoring

As a small-molecule, direct FXa inhibitor that can be administered orally, the compound could potentially be used without the need for routine coagulation monitoring . This would make it easier for patients to use, as they wouldn’t need to regularly visit the doctor for blood tests.

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that the nitrogen in similar compounds can act as a nucleophile, forming an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been shown to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Similar compounds, such as oxazolidinone derivatives, have been identified as potent inhibitors with good oral bioavailability .

Result of Action

Similar compounds, such as indole derivatives, have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c1-12-6-8-13(9-7-12)21-11-14(24-18(21)23)10-20-17(22)15-4-2-3-5-16(15)19/h2-9,14H,10-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJHDXADMUHAQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2967168.png)

![3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2967171.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2967172.png)

![N-(2-bromophenyl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2967184.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2967186.png)

![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2967187.png)

![Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2967189.png)